BCN-endo-NH-ethylamine
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Overview
Description
BCN-endo-NH-ethylamine, also known as (1R,8S,9S)-bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-aminoethylcarbamate, is a chemical compound that contains several functional groups, including a bicyclo[6.1.0]non-4-yne (BCN) group and an endo-NH group . This compound is widely used in research and drug discovery as a building block for the synthesis of various bioconjugates or prodrugs .
Preparation Methods
The synthesis of BCN-endo-NH-ethylamine involves several steps. One common method is the nucleophilic substitution of haloalkanes, where primary amines are synthesized by alkylation of ammonia . The BCN group can be introduced through a series of reactions involving the formation of a carbon-nitrogen bond by reacting a nitrogen nucleophile with a carbon electrophile . Industrial production methods often involve large-scale chemical reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
BCN-endo-NH-ethylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogenoalkanes, ammonia, and various catalysts . The major products formed from these reactions include secondary and tertiary amines, quaternary ammonium salts, and other nitrogen-containing compounds . The compound’s unique chemical properties allow for precise modification and functionalization of biomolecules, enabling targeted drug delivery and improved therapeutic efficacy .
Scientific Research Applications
BCN-endo-NH-ethylamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioconjugates or prodrugs . In biology, it is used for the precise modification and functionalization of biomolecules . In medicine, it is used in drug design and drug delivery systems, ensuring efficient and controlled release of therapeutics . In industry, it is used in the production of pharmaceuticals, insecticides, and rubber chemicals .
Mechanism of Action
The mechanism of action of BCN-endo-NH-ethylamine involves the formation of stable triazole linkages through strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . This reaction occurs without the need for a catalyst and results in the formation of stable triazole linkages . The molecular targets and pathways involved include various biomolecules and cellular receptors, enabling targeted drug delivery and improved therapeutic efficacy .
Comparison with Similar Compounds
BCN-endo-NH-ethylamine is unique due to its BCN group and endo-NH group, which impart unique electronic and chemical properties . Similar compounds include exo-BCN-NH-ethylamine, endo-BCN-OH, and endo-BCN-PEG-acid . These compounds also contain the BCN group but differ in their functional groups and chemical properties . The unique properties of this compound make it a valuable compound in pharmaceutical research and development .
Properties
Molecular Formula |
C13H20N2O2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-(2-aminoethyl)carbamate |
InChI |
InChI=1S/C13H20N2O2/c14-7-8-15-13(16)17-9-12-10-5-3-1-2-4-6-11(10)12/h10-12H,3-9,14H2,(H,15,16)/t10-,11+,12? |
InChI Key |
FFWPXKBFGGQLFE-FOSCPWQOSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCN)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCN)CCC#C1 |
Origin of Product |
United States |
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